19beta,28-Epoxy-18alpha-oleanan-3beta-ol
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Overview
Description
Allobetulinol is a triterpenoid that is (18alpha)-19,28-epoxyoleanane substituted by a hydroxy group at position 3. It is a triterpenoid, a cyclic ether and a secondary alcohol. It derives from a hydride of an oleanane.
Scientific Research Applications
Antiviral Activity
Novel hydrazones of lupane and 19beta,28-epoxy-18alpha-oleanane type, including 19beta,28-Epoxy-18alpha-oleanan-3beta-ol derivatives, have shown significant antiviral properties. Specifically, acetylhydrazone derivatives demonstrated high prophylactic activity against the vesicular stomatitis virus, indicating potential applications in antiviral therapy (Galaiko et al., 2010).
Cytotoxic and Antiproliferative Effects
Research on triterpenes from various plant sources, including compounds structurally related to 19beta,28-Epoxy-18alpha-oleanan-3beta-ol, has revealed cytotoxic and antiproliferative effects on cancer cell lines. These findings suggest the potential for these compounds in cancer therapy, particularly in targeting specific types of cancer cells (Chiang et al., 2005), (Wang et al., 2006).
Anti-inflammatory Activity
Taraxasterane-type triterpenes, closely related to the structure of 19beta,28-Epoxy-18alpha-oleanan-3beta-ol, have been isolated and studied for their anti-inflammatory properties. These compounds, extracted from natural sources, exhibited inhibitory activity against the induction of intercellular adhesion molecule-1 (ICAM-1), highlighting their potential use in treating inflammation-related conditions (Zhao et al., 2006).
properties
Product Name |
19beta,28-Epoxy-18alpha-oleanan-3beta-ol |
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Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1R,4R,5R,8R,10S,13R,14R,17R,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24?,27+,28-,29-,30-/m1/s1 |
InChI Key |
BZNIIOGSANMIET-AUSXQUMQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]34CCC(C([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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